molecular formula C13H12O2S B230991 (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate CAS No. 16750-07-5

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate

Cat. No. B230991
CAS RN: 16750-07-5
M. Wt: 332.3 g/mol
InChI Key: KLEORKVJPIJWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, also known as TAO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various research fields. TAO is a derivative of cellulose and has been synthesized using different methods.

Scientific Research Applications

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been used in various scientific research applications, including as a coating material for drug delivery systems, as a precursor for the synthesis of other compounds, and as a model compound for studying the behavior of cellulose derivatives. (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has also been used in the development of biosensors for the detection of glucose and other analytes.

Mechanism of Action

The mechanism of action of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is not well understood, but it is believed to involve the hydrolysis of the acetyl groups in (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate by enzymes, such as esterases, to release acetic acid and the parent compound, cellulose. The released acetic acid can then be metabolized by the body or excreted.
Biochemical and Physiological Effects
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been shown to have low toxicity and is not expected to have significant physiological effects. However, studies have shown that (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be metabolized by enzymes in the body, leading to the release of acetic acid. This can have implications for the use of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate in drug delivery systems, as the release of acetic acid can affect the pH of the surrounding environment.

Advantages and Limitations for Lab Experiments

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability. However, (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be challenging to purify, and its use in experiments may be limited by the availability of enzymes that can catalyze its hydrolysis.

Future Directions

There are several future directions for research on (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, including the development of new synthesis methods, the use of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate in the development of drug delivery systems, and the study of the behavior of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate in different environments. Additionally, the use of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate in the development of biosensors for the detection of other analytes, such as cholesterol and lactate, is an area of active research.

Synthesis Methods

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be synthesized using different methods, including the reaction of cellulose with acetic anhydride and acetic acid in the presence of a catalyst, such as sulfuric acid. The reaction leads to the formation of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, which can be purified using various techniques, such as column chromatography. Other methods of synthesis include the use of enzymes, such as acetyltransferases, to catalyze the reaction between cellulose and acetic anhydride.

properties

IUPAC Name

(3,4,6-triacetyloxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEORKVJPIJWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281021
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16750-07-5, 16750-06-4
Record name NSC50805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19769
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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